Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a fused heterocyclic core with multiple functional groups. Its structure includes:
- A 4-chlorophenyl substituent at position 2.
- A 4-bromobenzamido group at position 3.
- An ethyl carboxylate moiety at position 1.
- A 4-oxo-3,4-dihydro ring system.
Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization, as observed in structurally related analogs .
Properties
IUPAC Name |
ethyl 5-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYDEZGLXGEZHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with various substituents that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 516.34 g/mol. Its structural characteristics include:
- Thieno-pyridazine core : This heterocyclic structure is known for diverse biological activities.
- Substituents : The presence of bromine and chlorine atoms may enhance lipophilicity and facilitate cellular uptake.
Antitumor Properties
Preliminary studies suggest that derivatives of thieno[3,4-d]pyridazine may possess antitumor properties . These compounds can inhibit cell growth or induce apoptosis in cancer cells. The specific mechanisms through which this compound exerts these effects are still under investigation.
Antimicrobial Activity
The compound also shows potential antimicrobial activity . The incorporation of halogenated substituents is believed to enhance its interaction with microbial targets. Further research is needed to elucidate the specific pathways involved in this activity.
The exact mechanism of action remains largely unexplored; however, several hypotheses have been proposed:
- Nucleophilic Substitution Reactions : Due to the presence of halogen atoms, the compound may undergo nucleophilic substitutions that could alter its biological interactions.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, suggesting a potential pathway for this compound as well.
- Modulation of Receptors : The compound may interact with adenosine receptors or other therapeutic targets, influencing various signaling pathways.
Study 1: Antitumor Activity Assessment
A study assessed the antitumor activity of this compound using various cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
| A549 (Lung) | 12 |
Study 2: Antimicrobial Activity Evaluation
Another study evaluated the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Conclusion and Future Directions
This compound presents promising biological activities that warrant further investigation. Its potential as an antitumor and antimicrobial agent positions it as a candidate for drug development in medicinal chemistry.
Future research should focus on:
- Elucidating the detailed mechanisms of action.
- Conducting in vivo studies to assess efficacy and safety.
- Exploring structural modifications to enhance activity and selectivity against specific targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key Observations
Substituent Effects on Yield: Compound 66 (methylamino substituent) shows a lower yield (27%) compared to 67 (79%) and 68 (75%), suggesting that halogenation at position 7 (Cl/Br) improves reaction efficiency .
Spectral Signatures :
- The ethyl carboxylate moiety consistently appears at δ ~1.43 ppm (triplet) and δ ~4.44 ppm (quartet) across analogs .
- Aromatic protons in halogenated derivatives (e.g., 67 and 68) resonate at δ ~7.40–7.58 ppm, while the target’s 4-bromobenzamido group would likely show additional signals near δ ~7.6–8.0 ppm due to brominated aromatic protons.
Biological Implications: Analogs such as 66–68 were synthesized as tau aggregation inhibitors, with substituent polarity and size influencing binding affinity .
Q & A
Q. What synthetic strategies are recommended for constructing the thieno[3,4-d]pyridazine core of this compound?
- Methodological Answer: The core is typically synthesized via cyclization reactions. A common approach involves condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with thiosemicarbazide to form thiosemicarbazone intermediates, followed by cyclization with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH). Key parameters include maintaining anhydrous conditions and optimizing reaction time (6–12 hours) to prevent side-product formation .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer: Use a combination of:
- 1H/13C NMR to verify substituent patterns (e.g., aromatic protons of the 4-bromobenzamido group at δ 7.6–8.1 ppm).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (theoretical [M+H]+: ~506.96 g/mol).
- FT-IR to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
Cross-validate with HPLC purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What functional groups in the molecule are most reactive, and how do they influence biological activity?
- Methodological Answer: The 4-bromobenzamido group participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets), while the 4-chlorophenyl group enhances lipophilicity (clogP ~3.2). The ester moiety allows prodrug strategies via hydrolysis. Prioritize stability studies (pH 7.4 buffer, 37°C) to assess ester hydrolysis rates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during amide coupling steps?
- Methodological Answer: Screen coupling reagents (e.g., HATU vs. EDC/HOBt) in dry DMF under nitrogen. Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:1). For the 4-bromobenzamido group, use 1.2 equivalents of 4-bromobenzoyl chloride and triethylamine (2.5 eq) at 0°C→RT. Isolate via precipitation (ice-cold water) and recrystallize (EtOH/DCM) to achieve >75% yield .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
- Methodological Answer:
- Perform metabolite identification (LC-MS/MS) to rule out off-target effects from degradation products.
- Use isothermal titration calorimetry (ITC) to measure binding affinity to suspected targets (e.g., kinases).
- Validate with CRISPR-engineered cell lines lacking the putative target protein to confirm mechanism .
Q. How can computational methods guide SAR studies for derivatives?
- Methodological Answer:
- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 4R3Q for kinase inhibition).
- Calculate free-energy perturbations (FEP) to predict substituent effects on binding.
- Synthesize derivatives with varied substituents (e.g., replacing 4-bromo with 4-CF3) and correlate with IC50 values .
Q. What experimental approaches address discrepancies in NMR spectra between synthetic batches?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
